4-Phenyl-1-(1-phenylbutyl)piperidin-4-ol
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Overview
Description
4-phenyl-1-(1-phenylbutyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state
Preparation Methods
The synthesis of 4-phenyl-1-(1-phenylbutyl)piperidin-4-ol can be achieved through several synthetic routes. One common method involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another approach is the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using thionyl chloride (SOCl2) . Additionally, the intramolecular amination of organoboronates provides a pathway to synthesize piperidines . Industrial production methods often involve continuous flow reactions and microwave irradiation to enhance efficiency and yield .
Chemical Reactions Analysis
4-phenyl-1-(1-phenylbutyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives using reagents like sodium iodide (NaI) in acetone.
Cyclization: Cyclization reactions can be catalyzed by rhodium complexes to form various piperidine derivatives.
Scientific Research Applications
4-phenyl-1-(1-phenylbutyl)piperidin-4-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-phenyl-1-(1-phenylbutyl)piperidin-4-ol involves its interaction with molecular targets such as the CCR5 receptor. This receptor is a chemokine receptor that plays a crucial role in the entry of HIV-1 into host cells . The compound acts as an antagonist, blocking the receptor and preventing the virus from infecting the cells . The presence of a basic nitrogen atom and lipophilic groups in the compound enhances its binding affinity to the receptor .
Comparison with Similar Compounds
4-phenyl-1-(1-phenylbutyl)piperidin-4-ol can be compared with other piperidine derivatives:
1-phenethyl-piperidin-4-ol: This compound has a similar piperidine core but differs in the substituents attached to the nitrogen atom.
4-phenyl-1-(3-phenylpropyl)piperidin-4-ol: Another similar compound with variations in the alkyl chain length.
1-(4-fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol: This compound has fluorine substituents, which can alter its pharmacological properties.
The uniqueness of this compound lies in its specific substituents, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C21H27NO |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
4-phenyl-1-(1-phenylbutyl)piperidin-4-ol |
InChI |
InChI=1S/C21H27NO/c1-2-9-20(18-10-5-3-6-11-18)22-16-14-21(23,15-17-22)19-12-7-4-8-13-19/h3-8,10-13,20,23H,2,9,14-17H2,1H3 |
InChI Key |
HVKSQGJIDXVAKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=CC=C1)N2CCC(CC2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
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